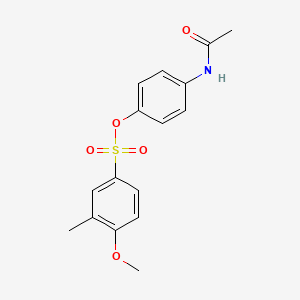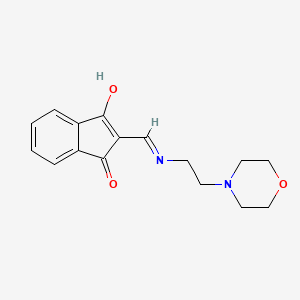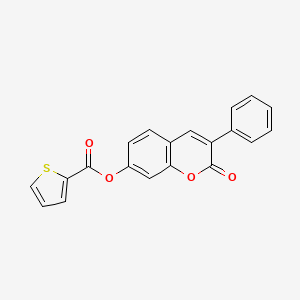![molecular formula C20H21N3O5S B2418228 N-(4-(morpholine-4-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941926-07-4](/img/structure/B2418228.png)
N-(4-(morpholine-4-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of thiazole, a class of nitrogen-sulfur containing heterocycles . Thiazoles are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Synthesis Analysis
The synthesis of similar compounds involves the use of spectroscopic techniques such as FTIR, 13C NMR, 1H NMR, and Mass . The crude material is often purified by trituration with hexane and dried under vacuum .Molecular Structure Analysis
The molecular structure of thiazole derivatives can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . The IR spectrum can give insights into the functional groups present .Chemical Reactions Analysis
The chemical reactions involving thiazole derivatives can be influenced by the substituents on the thiazole ring . These substituents can affect the orientation of the thiazole ring towards the target site, and thus the biological outcomes .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be determined using various techniques. For example, the melting point can be determined experimentally , and the molecular weight can be calculated from the molecular formula .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activities
The synthesized compound has been evaluated for its in vitro antibacterial and antifungal properties. Researchers conducted microbroth dilution assays against various bacterial and fungal strains. Notably, compounds 6b, 6c, 6e, 6g, and 6j exhibited comparable antibacterial activity, with similar minimum inhibitory concentration (MIC) values as the reference standards (ampicillin for bacteria and Nystatin for fungi) .
Antioxidant Potential
Although the antioxidant activities of the synthesized compounds were ordinary compared to the reference standard (ascorbic acid), compounds 6b, 6e, and 6g displayed multi-target inhibitory action against different microbes. This suggests their potential as single drugs for managing multiple ailments .
Structure Elucidation
The structure of the compound was established using various spectroscopic techniques, including FTIR, 13C NMR, 1H NMR, and mass spectrometry .
Heterocyclic Hybrid Design
The compound is a novel heterocyclic hybrid, combining the scaffold of morpholine, piperazine, and thiazole. Such hybrids often exhibit unique properties due to their diverse structural elements .
Drug Resistance Combat
Efforts to combat antimicrobial and anticancer drug resistance have led to the study of pharmacological activities of newly synthesized derivatives. This compound falls within this category, aiming to address resistance by pathogens and cancer cells .
Potential Therapeutic Applications
While specific therapeutic applications beyond antimicrobial and antioxidant properties are not explicitly mentioned in the available literature, the compound’s unique structure and hybrid nature warrant further investigation. Researchers may explore its potential in various disease contexts, including cancer, inflammation, or neurological disorders .
Mecanismo De Acción
Target of Action
Compounds with a thiazole ring, which is present in this compound, have been found to exhibit a wide range of biological activities . These activities include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It is suggested that the compound may prevent the commencement of protein synthesis at later stages . This could potentially contribute to its antimicrobial activity, as it could inhibit the growth and proliferation of bacteria .
Biochemical Pathways
Given the wide range of biological activities associated with thiazole derivatives , it is likely that this compound interacts with multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.
Result of Action
It is suggested that the compound has the ability to suppress the growth of different strains of bacteria . This could potentially be due to its suggested ability to prevent the commencement of protein synthesis at later stages .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c24-18(12-4-5-14-15(10-12)28-11-27-14)22-20-21-17-13(2-1-3-16(17)29-20)19(25)23-6-8-26-9-7-23/h4-5,10,13H,1-3,6-9,11H2,(H,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDWVKXXJKYZAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)N5CCOCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3-methoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2418151.png)
![2-[[1-[2-(2-Oxo-1,3-benzoxazol-3-yl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2418152.png)
![2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one](/img/structure/B2418153.png)
![7-(2,4-dichlorobenzyl)-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2418155.png)

![1-(4-fluorophenyl)-N-(4-iodophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2418157.png)

![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2418159.png)
![Methyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2418160.png)

![Ethyl 4-oxo-5-pivalamido-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2418166.png)
![3-[2-(6-fluoro-2-pyridinyl)hydrazono]-2-(hydroxyimino)-N-phenylbutanamide](/img/structure/B2418167.png)
![9,10-dimethoxy-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B2418168.png)